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molecular formula C9H8BrFO2 B1428648 Methyl 3-(bromomethyl)-5-fluorobenzoate CAS No. 816449-87-3

Methyl 3-(bromomethyl)-5-fluorobenzoate

Cat. No. B1428648
M. Wt: 247.06 g/mol
InChI Key: LOZCUFYQMNZINM-UHFFFAOYSA-N
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Patent
US08933085B2

Procedure details

To a solution of 2.0M dimethylamine in THF (3.24 mL, 6.48 mmol) was added methylene chloride (2 mL) and methyl 3-(bromomethyl)-5-fluorobenzoate (0.200 g, 0.810 mmol from Step 2). The reaction was heated in a sealed reaction vessel in an oil bath held at 60° C. for 2 hours. Solvent and excess reagent were removed in vacuo and the residue was subjected to flash chromatography, eluting with a gradient from 0-20% MeOH in DCM containing some NH4OH (50 mg, 29%). 1H NMR (300 MHz, CDCl3): δ 7.80-7.77 (m, 1H), 7.62 (ddd, 1H), 7.29 (ddd, 1H), 3.90 (s, 3H), 3.53 (s, 2H), 2.29 (s, 6H); 19F NMR (282 MHz, CDCl3): δ−113.10 (t, 1F); LCMS (M+H)+: 212.1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3.24 mL
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].C1COCC1.Br[CH2:10][C:11]1[CH:12]=[C:13]([CH:18]=[C:19]([F:21])[CH:20]=1)[C:14]([O:16][CH3:17])=[O:15]>C(Cl)Cl>[CH3:1][N:2]([CH2:10][C:11]1[CH:12]=[C:13]([CH:18]=[C:19]([F:21])[CH:20]=1)[C:14]([O:16][CH3:17])=[O:15])[CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
3.24 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0.2 g
Type
reactant
Smiles
BrCC=1C=C(C(=O)OC)C=C(C1)F
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated in a sealed reaction vessel in an oil bath
CUSTOM
Type
CUSTOM
Details
Solvent and excess reagent were removed in vacuo
WASH
Type
WASH
Details
eluting with a gradient from 0-20% MeOH in DCM containing some NH4OH (50 mg, 29%)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CN(C)CC=1C=C(C(=O)OC)C=C(C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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